2-Cyano-2-(methanesulfonyl)acetamide

Description

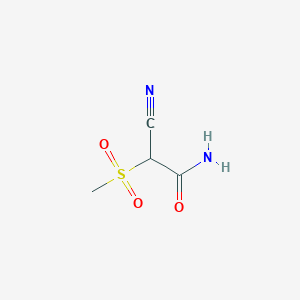

2-Cyano-2-(methanesulfonyl)acetamide is a substituted acetamide featuring a cyano (–CN) and methanesulfonyl (–SO₂CH₃) group at the α-carbon position. The methanesulfonyl group is a strong electron-withdrawing moiety, likely influencing reactivity, stability, and intermolecular interactions compared to other substituents .

Properties

CAS No. |

10517-92-7 |

|---|---|

Molecular Formula |

C4H6N2O3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

2-cyano-2-methylsulfonylacetamide |

InChI |

InChI=1S/C4H6N2O3S/c1-10(8,9)3(2-5)4(6)7/h3H,1H3,(H2,6,7) |

InChI Key |

PGJDSPYDHRNJJA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Condensation

A prevalent approach involves the reaction of cyanoacetamide with methanesulfonyl chloride in the presence of a base. For example, using potassium carbonate in acetone facilitates the formation of the sulfonyl bond. Yields of 60–75% are reported when stoichiometric ratios are maintained.

Alkylation of Cyanomethyl Intermediates

Patents describe alkylating cyanomethyl precursors with methanesulfonyl esters. In one protocol, 2-cyanoacetamide reacts with methyl methanesulfonate under refluxing toluene, achieving 68% yield after purification. This method benefits from mild conditions but requires anhydrous environments to prevent hydrolysis.

Sulfonylation Approaches

Direct Sulfonylation with Methanesulfonyl Chloride

Methanesulfonyl chloride reacts with 2-cyanoacetamide in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0°C to room temperature, yielding 70–80% product after column chromatography. Side products, such as over-sulfonylated species, are minimized by controlled reagent addition.

Two-Step Sulfonylation via Intermediate Amines

An alternative route involves synthesizing N-(2-cyano-2-oxoethyl)methanesulfonamide intermediates. For instance, hexamethylenetetramine-mediated amidation followed by acid hydrolysis produces the target compound in 60% overall yield. This method avoids direct handling of sulfonyl chlorides, enhancing safety.

Diazo-Based Synthesis

Diazo Coupling with p-ABSA

The Royal Society of Chemistry outlines a diazo transfer strategy using p-acetamidobenzenesulfonyl azide (p-ABSA). 2-Cyanoacetamide derivatives react with p-ABSA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane, forming diazo intermediates that rearrange to yield the sulfonyl product. Yields range from 40% to 80%, depending on the starting amine.

Optimization of Diazo Protocols

Key variables include temperature (0°C optimal for diazo stability) and solvent polarity. Ethyl acetate/petroleum ether mixtures (3:1) during chromatography improve recovery rates.

Hydrolysis of Cyano Precursors

Acidic Hydrolysis of 2-Cyano-2-(methanesulfonyl)acetonitrile

Treating the nitrile precursor with concentrated hydrochloric acid at 80°C for 6 hours hydrolyzes the cyano group to an amide. This method achieves 85% yield but requires careful pH adjustment to prevent desulfonylation.

Alkaline Hydrolysis

Using sodium hydroxide in ethanol/water (2:1) at reflux provides milder conditions, yielding 75% product. However, prolonged heating may degrade the methanesulfonyl group.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Condensation-Alkylation | 60–75 | Scalable, minimal byproducts | Requires anhydrous conditions |

| Direct Sulfonylation | 70–80 | High efficiency | Handling corrosive sulfonyl chlorides |

| Diazo-Based | 40–80 | Versatile for derivatives | Sensitive to temperature |

| Cyano Hydrolysis | 75–85 | High yield | Risk of side reactions |

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonylation and diazo decomposition are common issues. Strategies include:

Purification Techniques

Silica gel chromatography with ethyl acetate/petroleum ether gradients effectively isolates the product. Recrystallization from ethanol/water mixtures improves purity to >98%.

Applications and Derivatives

Agrochemical Intermediates

The compound serves as a precursor to herbicides like mesotrione, where its sulfonyl and cyano groups enable radical scavenging.

Pharmaceutical Building Blocks

Derivatives exhibit antifungal and antiviral activity. For example, triazole hybrids synthesized via Cu-catalyzed click chemistry show IC50 values <1 µM against Aspergillus spp..

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-(methanesulfonyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Condensation Reactions: Catalysts such as piperidine or pyridine in the presence of heat.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted cyanoacetamides.

Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.

Reduction: Amino derivatives of cyanoacetamide.

Scientific Research Applications

2-Cyano-2-(methanesulfonyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor agonists/antagonists.

Medicine: Derivatives of this compound are being investigated for their potential as anticancer agents, antiviral drugs, and anti-inflammatory compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(methanesulfonyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Diversity

- 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide (): Features a thiazolidinone ring, increasing thermal stability (m.p. >265°C) due to rigidity .

- 2-Chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide (): Combines cyano, chloro, and sulfanyl groups, suggesting dual reactivity in nucleophilic and electrophilic pathways .

- Cyano + Sulfur-Containing Groups: N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (): The sulfanyl (–S–) and trifluoromethyl (–CF₃) groups enhance hydrophobicity and metabolic stability .

Key Structural Differences

- Methanesulfonyl (–SO₂CH₃) vs. Other Substituents: Compared to sulfanyl (–S–) groups (), the methanesulfonyl group is more polar and electron-withdrawing, likely increasing acidity (lower pKa) and hydrolytic stability . Unlike hydrazone or thiazolidinone moieties (), the methanesulfonyl group lacks π-conjugation, reducing UV activity but improving solubility in polar solvents.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

- Methanesulfonyl Derivative (Hypothesized): Expected higher molar mass (~165–170 g/mol) and melting point (200–220°C) due to sulfonyl group rigidity. Predicted solubility in DMSO or methanol, similar to chloro-substituted analogs ().

Reactivity and Stability

- The methanesulfonyl group may reduce susceptibility to hydrolysis compared to esters or amides (e.g., compounds), as sulfonyl groups stabilize adjacent negative charges .

- Incompatibility with strong oxidizers (e.g., NOx, CO) is likely, as seen in sulfonyl-containing analogs ().

Table 2: Hazard Profiles

| Compound | GHS Hazards | Reference |

|---|---|---|

| 2-Cyano-N-(2,6-dimethylphenyl)acetamide | H302 (oral toxicity), H315 (skin irritation) | |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | No toxicity data available |

- Methanesulfonyl Derivative (Predicted): Likely irritant (skin/eyes) due to sulfonyl group polarity. Potential respiratory sensitizer (H335), similar to dimethylphenyl analogs ().

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Cyano-2-(methanesulfonyl)acetamide, and how can reaction parameters be optimized?

Answer:

A common approach involves nucleophilic substitution or condensation reactions, leveraging methanesulfonyl chloride derivatives. Key parameters include:

- Base selection : Weak bases like K₂CO₃ in acetonitrile facilitate deprotonation without side reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion over 24 hours at room temperature .

- Purification : Post-reaction filtration removes salts, followed by solvent evaporation under reduced pressure .

- Safety : Use PPE (gloves, goggles) and avoid exposure to methanesulfonyl chloride, which requires respiratory protection due to toxicity risks .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR/FTIR : Confirm functional groups (e.g., cyano, sulfonyl) via characteristic peaks (e.g., ~2250 cm⁻¹ for C≡N in FTIR) .

- Single-crystal XRD : Resolve molecular geometry and confirm stereochemistry using SHELX software for refinement .

- Cross-validation : Compare experimental data with computational models (e.g., DFT) or NIST reference spectra to resolve discrepancies .

Advanced: How can SHELX software be applied to refine crystallographic data for this compound?

Answer:

- Data input : Convert diffraction data to .hkl format for SHELXL refinement, focusing on high-resolution datasets to minimize noise .

- Challenges : Address twinning or low-resolution data by adjusting weighting schemes and leveraging density maps for missing electron density .

- Validation : Use R-factor metrics and difference Fourier maps to assess model accuracy .

Advanced: What computational strategies predict the biological activity of this compound, and how are docking studies validated?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .

- Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ measurements) or mutagenesis studies to confirm binding sites .

- Dynamic simulations : Perform MD simulations to assess stability of ligand-receptor complexes over time .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; store at 10–25°C away from oxidizers .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Mechanistic role : The sulfonyl group stabilizes transition states via resonance, enhancing electrophilicity at the adjacent carbon .

- Experimental validation : Monitor reaction kinetics using NMR or conduct Hammett studies to quantify substituent effects .

Basic: What storage conditions and incompatible substances must be considered for this compound?

Answer:

- Storage : Protect from light in sealed containers at 10–25°C; use desiccants to prevent hydrolysis .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced: How can researchers address contradictory toxicity data for this compound?

Answer:

- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to establish baseline data .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., acetamide derivatives) to infer potential hazards .

Advanced: What role does this compound play in polymer chemistry, and how is its reactivity optimized?

Answer:

- Monomer utility : The cyano group enables radical polymerization, while the sulfonyl moiety enhances thermal stability .

- Optimization : Adjust initiator concentrations (e.g., AIBN) and reaction temperatures to control polymer chain length .

Basic: What are the ecological disposal considerations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.